Ethyl thiomorpholine-3-carboxylate hydrochloride

Lipophilicity Drug Design Pharmacokinetics

Medicinal chemists face challenges sourcing stable thiomorpholine intermediates with reproducible purity and CNS-favorable physicochemical profiles. Ethyl thiomorpholine-3-carboxylate hydrochloride (CAS 159381-07-4) directly addresses this gap. ● Hydrochloride salt ensures solid-state stability, avoiding the handling difficulties of the free base. LogP ~0.88 facilitates blood-brain barrier penetration in neurological drug programs. ● 3-carboxylate ethyl ester serves as a transient protecting group, enabling in vivo hydrolysis to the active acid moiety while improving oral absorption during preclinical evaluation. ● 97% purity standard across major suppliers reduces batch-to-batch variability in hit-to-lead campaigns.

Molecular Formula C7H14ClNO2S
Molecular Weight 211.71 g/mol
CAS No. 159381-07-4
Cat. No. B137994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiomorpholine-3-carboxylate hydrochloride
CAS159381-07-4
Molecular FormulaC7H14ClNO2S
Molecular Weight211.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CSCCN1.Cl
InChIInChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-11-4-3-8-6;/h6,8H,2-5H2,1H3;1H
InChIKeyQQRCEZBURAQLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Thiomorpholine-3-carboxylate Hydrochloride Overview


Ethyl thiomorpholine-3-carboxylate hydrochloride (CAS 159381-07-4) is a thiomorpholine-based heterocyclic building block with a molecular weight of 211.71 g/mol and standard commercial purity of 97% . As the hydrochloride salt of ethyl thiomorpholine-3-carboxylate, it offers improved solid-state stability and handling properties compared to its free base form . This compound serves as a key intermediate in medicinal chemistry and organic synthesis, featuring a saturated thiomorpholine ring with an ethyl ester at the 3-position and a protonated secondary amine .

1Hydrochloride salt form supports solid-state stability and handling in synthesis workflows
2Saturated thiomorpholine core offers distinct electronic profile for heterocycle library expansion
3Ethyl ester at 3-position provides orthogonal reactivity for amide and acid derivatization
43-substitution pattern may support scaffold diversification vs. 2-substituted analogs

Why Ethyl Thiomorpholine-3-carboxylate Hydrochloride Cannot Be Substituted


Thiomorpholine derivatives are not universally interchangeable due to significant structure-dependent variations in physicochemical properties and biological activity. Key differentiating factors include ring substitution position (2- vs. 3-carboxylate), salt form (HCl salt vs. free base), and heteroatom composition (thiomorpholine vs. morpholine), each of which critically impacts solubility, lipophilicity, and target engagement [1]. For example, the sulfur atom in thiomorpholines confers distinct electronic and steric properties compared to morpholine oxygen, altering both pharmacokinetic profiles and synthetic utility [2]. Additionally, the hydrochloride salt form directly influences melting point, aqueous solubility, and formulation stability relative to the free base .

!Salt form mismatch: Free base exhibits lower thermal stability and different solubility profile; may shift formulation context and handling properties.
!Regioisomer substitution: 2-carboxylate analogs present altered steric and electronic environments; scaffold-hopping outcomes may differ.
!Morpholine replacement: Oxygen analogs show lower lipophilicity; reported LogP and target-engagement context may not transfer.

Quantitative Differentiation: Ethyl Thiomorpholine-3-carboxylate HCl


Lipophilicity Advantage vs Analogs

Ethyl thiomorpholine-3-carboxylate hydrochloride exhibits a calculated ACD/LogP of 0.88, which is significantly higher than the free base ethyl thiomorpholine-3-carboxylate (LogP = 0.58) and the morpholine analog ethyl morpholine-3-carboxylate (LogP ~ -0.5) . This increased lipophilicity can enhance membrane permeability and oral bioavailability in drug discovery programs [1].

Lipophilicity Context
Reported comparison
LogP +0.30 vs free base
LogP +1.38 vs morpholine
Reported higher ACD/LogP may support permeability assay context
Calculated values; experimental confirmation advised
Lipophilicity Drug Design Pharmacokinetics

Melting Point and Stability vs Free Base

The hydrochloride salt (CAS 159381-07-4) demonstrates a melting point range of 133-136°C, which is significantly higher than the free base ethyl thiomorpholine-3-carboxylate (118-121°C) . This elevated melting point correlates with enhanced thermal stability and facilitates solid oral dosage form development .

Thermal Stability
Head-to-head context
133–136°C (HCl salt)
118–121°C (free base)
Supports solid-state handling and storage context
Minimum +15°C shift; source-specific review
Formulation Stability Solid-State Chemistry

Aqueous Solubility Advantage

Calculated aqueous solubility for ethyl thiomorpholine-3-carboxylate hydrochloride is 3.36 mg/mL (ESOL method), which is significantly higher than the parent acid thiomorpholine-3-carboxylic acid (estimated solubility <1 mg/mL based on LogS) . This solubility advantage is attributed to the hydrochloride salt form and ethyl ester prodrug character .

Aqueous Solubility
Class-level inference
3.36 mg/mL (ESOL)
Reported solubility estimate may support dissolution-profile context
Data to verify; in silico prediction only
Solubility Bioavailability Formulation

Reduced Cytotoxicity

While the free acid L-thiomorpholine-3-carboxylic acid (L-TMC) exhibits time- and concentration-dependent cytotoxicity in isolated rat kidney cells [1], ethyl thiomorpholine-3-carboxylate hydrochloride is not associated with such toxicity in standard safety assessments . The ethyl ester protects the carboxylic acid moiety, preventing the bioactivation pathway mediated by L-amino acid oxidase that generates a nephrotoxic imine intermediate [2].

Cytotoxicity Profile
Class-level inference
No reported renal endpoint
Ester form may not trigger reported bioactivation pathway
Model-specific review required; data to verify
Toxicology Safety Drug Development

Ethyl Thiomorpholine-3-carboxylate HCl Applications


CNS Drug Discovery: Balanced Lipophilicity

With a calculated LogP of 0.88, ethyl thiomorpholine-3-carboxylate hydrochloride occupies a favorable lipophilicity range for blood-brain barrier penetration (optimal CNS LogP typically 1-4) . This property, combined with its thiomorpholine core, makes it an attractive starting point for developing kinase inhibitors and receptor modulators targeting neurological disorders where both permeability and aqueous solubility are critical [1].

Prodrug Design for Carboxylic Acids

The ethyl ester functionality serves as a transient protecting group that can be hydrolyzed in vivo to release the active thiomorpholine-3-carboxylic acid moiety . This prodrug approach improves oral absorption while mitigating the nephrotoxicity associated with the free acid [1]. The hydrochloride salt further enhances solid-state stability during formulation and storage .

Parallel Synthesis Building Block

The 3-position substitution pattern and protected secondary amine offer distinct reactivity profiles compared to 2-substituted thiomorpholines or morpholine analogs . This structural differentiation enables the generation of diverse compound libraries with varied physicochemical and biological properties, particularly valuable in hit-to-lead optimization campaigns where scaffold hopping is required [1].

Morpholine Replacement Strategy

Substituting morpholine with thiomorpholine alters both lipophilicity and metabolic stability profiles while maintaining similar hydrogen-bonding capacity . Ethyl thiomorpholine-3-carboxylate hydrochloride provides a convenient entry point for systematic evaluation of this scaffold hop, allowing medicinal chemists to rapidly assess the impact of sulfur-for-oxygen substitution on potency, selectivity, and ADME properties [1].

Application
Selection Property
Validation Focus
CNS Research Models
Lipophilicity review
Permeability and BBB assay context
Prodrug Design Studies
Ester hydrolysis stability
Metabolite profiling and bioactivation pathway research
Parallel Synthesis Workflow
Orthogonal protecting-group strategy
Reactivity and regioisomer differentiation
Scaffold-Hopping Research
S/O heteroatom exchange
Physicochemical and ADME property comparison

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